1H-Indole, 4,5,6,7-tetrahydro-1,2-diphenyl-
Description
1H-Indole, 4,5,6,7-tetrahydro-1,2-diphenyl- is a partially hydrogenated indole derivative featuring a cyclohexene-fused pyrrole core with phenyl substituents at positions 1 and 2. This structure combines the aromaticity of phenyl groups with the conformational flexibility of the tetrahydroindole scaffold, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s CAS number (13618-91-2) corresponds to the base 4,5,6,7-tetrahydro-1H-indole structure, while the 1,2-diphenyl variant is likely a synthetic analog tailored for enhanced steric or electronic properties .
Key synthetic routes for related tetrahydroindoles involve cyclization of substituted cyclohexanones with phenylhydrazines or transition-metal-catalyzed annulations. For example, details the synthesis of 7-cyclohexyl-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indole via a multi-step process involving silicon-based ethers and acid-catalyzed dehydroaromatization (63% yield) . The ¹H NMR data (δ = 7.46–7.03 ppm for aromatic protons) and Rf value (0.9 in hexane:CH₂Cl₂) highlight its hydrophobic character, consistent with the diphenyl substitution .
Properties
CAS No. |
51495-03-5 |
|---|---|
Molecular Formula |
C20H19N |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1,2-diphenyl-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C20H19N/c1-3-9-16(10-4-1)20-15-17-11-7-8-14-19(17)21(20)18-12-5-2-6-13-18/h1-6,9-10,12-13,15H,7-8,11,14H2 |
InChI Key |
BKDORYQBHTXBEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydroindole Core
The tetrahydroindole core is typically synthesized starting from 4,5,6,7-tetrahydroindol-4-one analogs, which serve as versatile intermediates. These intermediates can be prepared via condensation reactions involving diketones, α-haloketones, or aryl glyoxals with primary amines under acid catalysis.
- Condensation of 1,4-diketones with primary amines : This method yields 4-oxotetrahydroindole derivatives, which are precursors to the tetrahydroindole core.
- Trofimov-type reactions : Ene-hydroxyamines added to alkynes undergo sigmatropic rearrangements and intramolecular condensations to form the tetrahydroindol-4-one structure.
Specific Preparation Method for 1H-Indole, 4,5,6,7-tetrahydro-1,2-diphenyl-
A representative synthetic route involves the following steps:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 4,5,6,7-tetrahydroindol-4-one | Condensation of 1,4-diketones with primary amines under acid catalysis | Formation of tetrahydroindol-4-one intermediate |
| 2 | N-arylation at position 1 | Reaction with phenyl halides or aryl glyoxals, Pd-catalyzed | Introduction of phenyl group at nitrogen |
| 3 | C-arylation at position 2 | Pd-catalyzed intramolecular C-H activation and arylation | Introduction of phenyl group at carbon 2 |
| 4 | Purification and characterization | Chromatography, spectroscopic analysis (NMR, MS) | Pure 1H-Indole, 4,5,6,7-tetrahydro-1,2-diphenyl- |
This method yields the target compound with moderate to high efficiency, depending on the substituents and reaction conditions.
Alternative Synthetic Approaches
- One-pot two-step reactions : Using 1-bromo-2-(2,2-difluorovinyl)benzenes with N-H heterocycles, including 4-oxotetrahydroindole, followed by Pd-catalyzed intramolecular C-H arylation to form N-fused isoquinoline derivatives related to the tetrahydroindole scaffold.
- Cascade reactions : Multi-step cascade reactions involving cyclohexanedione derivatives and ammonium acetate can yield functionalized tetrahydroindoloquinoxaline structures, which are structurally related and can be modified toward diphenyl substitution.
Research Findings and Yields
- Yields for the formation of tetrahydroindol-4-one intermediates typically range from 58% to 84%, depending on the substrates and catalysts used.
- Pd-catalyzed arylation steps show yields between 34% and 84%, with electron-rich aryl groups generally providing higher yields.
- Tandem activation methods for diphenyl substitution have demonstrated efficient regioselectivity and functional group tolerance.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalysts | Yield Range | Notes |
|---|---|---|---|---|
| Condensation of diketones with amines | 1,4-diketones, primary amines | Acid catalysts (heterogeneous) | 58–72% | Forms tetrahydroindol-4-one core |
| Trofimov-type rearrangement | Ene-hydroxyamines, alkynes | None or acid catalysis | Moderate | Forms tetrahydroindol-4-one |
| Pd-catalyzed N- and C-arylation | Phenyl halides, aryl glyoxals | Pd catalysts | 34–84% | Introduces diphenyl groups |
| Tandem activation of N-(2-halobenzyl) intermediates | N-(2-halobenzyl)-4,5,6,7-tetrahydro-4-indolone | Pd catalysts | Moderate to high | Forms condensed pyrroloindole structures |
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-4,5,6,7-tetrahydroindole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction . Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 4,5,6,7-tetrahydroindole with cyanoacetate leads to the formation of 1-ethylthio-2-cyano-4,5,6,7-tetrahydrocyclohexa-[c]-3H-pyrrolizin-3-one .
Scientific Research Applications
1,2-Diphenyl-4,5,6,7-tetrahydroindole has a wide range of applications in scientific research:
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-4,5,6,7-tetrahydroindole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and targets depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Structural Analogues with Substituent Variations
A. 6,6-Dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one (CAS 68638-85-7)
- Structural Differences : Incorporates a ketone group at position 4 and two methyl groups at position 5.
- Synthetic Utility : Used in studies of hydrogen-bonding interactions due to the ketone’s electrophilic character .
B. 7-Cyclohexyl-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indole
- Structural Differences : Replaces the 7-hydrogen with a cyclohexyl group.
- Impact on Properties : The bulky cyclohexyl group increases lipophilicity (logP ≈ 2.13 for the base tetrahydroindole ) and may stabilize chair-like conformations in the tetrahydro ring.
- Applications : Demonstrated in sterically demanding coupling reactions, as evidenced by its synthesis via Py·TfOH catalysis .
Heterocyclic Analogues with Different Ring Systems
A. 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine Derivatives
- Structural Differences : Replaces the indole’s pyrrole with a triazole-fused pyridine.
- Functional Impact : The triazole ring enhances hydrogen-bonding capacity and metabolic stability. For instance, such compounds exhibit sigma receptor modulation and antiviral activity .
- Conformational Studies: Substituents like tert-butyldimethylsilyl (TBS) groups stabilize pseudo-equatorial conformations, as shown by 2D NOESY spectra .
B. Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (CAS 1803600-94-3)
- Structural Differences : Replaces nitrogen with oxygen in the heterocycle, forming a benzoxazole.
- Impact on Properties : The oxazole ring increases electronegativity, altering solubility (water solubility up to 100 mM in DMSO ).
- Applications : Used as a precursor for bioactive molecules due to its carboxylate functionality .
Data Table: Key Properties of Comparable Compounds
*Estimated based on base tetrahydroindole logP = 2.13 .
Biological Activity
1H-Indole, 4,5,6,7-tetrahydro-1,2-diphenyl- (CAS No. 51495-03-5) is a compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H19N
- Molecular Weight : 273.37 g/mol
- Density : 1.08 g/cm³
- Boiling Point : 467.3 °C at 760 mmHg
- Flash Point : 236.4 °C
| Property | Value |
|---|---|
| CAS Number | 51495-03-5 |
| Molecular Formula | C20H19N |
| Molecular Weight | 273.37 g/mol |
| Density | 1.08 g/cm³ |
| Boiling Point | 467.3 °C |
| Flash Point | 236.4 °C |
Biological Activity Overview
Indole derivatives are recognized for their broad spectrum of biological activities, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antidiabetic
- Analgesic
- Antihypertensive
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with indole structures can inhibit cell proliferation in various cancer cell lines such as MCF-7 and A549. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase12.
Case Study: Indole Derivatives in Cancer Treatment
A study demonstrated that certain indole derivatives led to IC50 values as low as 0.04 μM against MCF-7 cells, indicating potent anticancer effects compared to standard treatments like colchicine2. The study also highlighted the ability of these compounds to disrupt tubulin polymerization, a critical process for cancer cell division.
Antimicrobial Activity
Indole-containing compounds have also shown promising antimicrobial properties. They exhibit activity against a range of pathogens, including bacteria and fungi. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways13.
The biological effects of 1H-Indole, 4,5,6,7-tetrahydro-1,2-diphenyl- can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : It can inhibit enzymes involved in cancer progression.
- Receptor Modulation : The compound may interact with receptors involved in inflammatory responses and pain pathways.
Molecular docking studies have revealed that the indole ring can form significant interactions with target proteins through hydrogen bonding and π-stacking interactions32.
Therapeutic Potential
The therapeutic potential of this compound is being explored in various domains:
- Oncology : Due to its anticancer properties.
- Infectious Diseases : As a potential antimicrobial agent.
- Chronic Inflammation : For its anti-inflammatory effects.
Q & A
Q. What are the optimized synthetic routes for 4,5,6,7-tetrahydro-1H-indoles, and how do reaction conditions influence yield?
A three-component reaction using cyclohexanones, aryl amines, and benzoyl methylene malonates has been developed, achieving yields up to 99% under Brønsted acid catalysis. The reaction proceeds via an enamine intermediate, with steric factors in aryl amines dictating the pathway (e.g., para-substituted amines favor indole formation). Key parameters include solvent polarity, temperature (room temperature to 80°C), and acid catalyst choice (e.g., p-TsOH). Purification via column chromatography using hexane/ethyl acetate gradients is recommended .
Q. How can researchers validate the structural identity of 4,5,6,7-tetrahydro-1H-indole derivatives?
Structural confirmation requires a combination of techniques:
- NMR : and NMR to confirm aromatic proton environments and substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weights (e.g., molecular ions at m/z ~265 for diphenyl derivatives).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How do steric and electronic effects in aryl amines control reaction pathways during 4,5,6,7-tetrahydro-1H-indole synthesis?
Mechanistic studies reveal that bulky substituents (e.g., ortho-methyl groups) on aryl amines favor imine intermediates, while para-substituted amines promote cyclization to indoles. Computational modeling (DFT) can predict pathway dominance by analyzing transition-state energies. Adjusting electron-withdrawing/donating groups on amines further modulates reactivity .
Q. What strategies address contradictory bioactivity data for 4,5,6,7-tetrahydro-1H-indole derivatives in anticancer studies?
Discrepancies in cytotoxicity assays may arise from:
- Cell Line Variability : Test across multiple lines (e.g., MCF-7, HeLa) to assess specificity.
- Metabolic Stability : Use liver microsome assays to evaluate degradation rates.
- Off-Target Effects : Employ kinome-wide profiling to identify unintended kinase inhibition (e.g., ROS1 or BACE1 off-target activity) .
Q. How can molecular docking guide the design of 4,5,6,7-tetrahydro-1H-indole derivatives as EGFR inhibitors?
- Target Selection : Dock derivatives into EGFR’s ATP-binding pocket (PDB: 1M17) using AutoDock Vina.
- Binding Affinity : Prioritize compounds with hydrogen bonds to Met793 and hydrophobic interactions with Leu718/Val726.
- Selectivity Screening : Cross-validate against homologous kinases (e.g., HER2) to minimize off-target effects .
Q. What in vitro and in vivo models are suitable for evaluating sigma receptor modulation by 4,5,6,7-tetrahydro-1H-indoles?
- In Vitro : Radioligand displacement assays using -DTG for sigma-1 receptors.
- In Vivo : Rodent models of neuropathic pain (e.g., chronic constriction injury) to assess antinociceptive effects. Include positive controls (e.g., haloperidol) and measure receptor occupancy via PET imaging .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
